molecular formula C23H16N2O4S B2403027 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate CAS No. 877636-82-3

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate

Cat. No.: B2403027
CAS No.: 877636-82-3
M. Wt: 416.45
InChI Key: KDWWUDFITPYSKR-UHFFFAOYSA-N
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Description

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a sophisticated synthetic compound designed for exploratory research in medicinal chemistry and chemical biology. Its structure integrates multiple pharmaceutically relevant motifs, suggesting significant potential as a scaffold for probing biological systems. The core 4-oxo-4H-pyran (or pyranone) system is a privileged structure found in a wide array of bioactive molecules and natural products, often associated with diverse biological activities source . The incorporation of a pyrimidin-2-ylsulfanyl moiety is particularly noteworthy, as pyrimidine derivatives are fundamental building blocks in nucleosides and are known to serve as key pharmacophores in kinase inhibitors and other enzyme-targeting therapeutics source . The [1,1'-biphenyl]-4-carboxylate ester provides a rigid, planar biaryl system that can enhance binding affinity to protein targets through π-π stacking interactions and is commonly employed to improve metabolic stability and membrane permeability in drug design source . The strategic combination of these elements indicates that this compound is a valuable chemical tool for investigating enzyme inhibition, particularly within kinase families, and for studying structure-activity relationships in the development of novel therapeutic agents. Researchers can utilize this molecule as a key intermediate or a lead compound for further structural optimization in programs targeting cancer, inflammatory diseases, or other pathological conditions driven by dysregulated signaling pathways.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4S/c26-20-13-19(15-30-23-24-11-4-12-25-23)28-14-21(20)29-22(27)18-9-7-17(8-10-18)16-5-2-1-3-6-16/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWWUDFITPYSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl [1,1’-biphenyl]-4-carboxylate is unique due to its specific structural features that combine a pyran ring with a pyrimidine moiety and a biphenyl carboxylate group.

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl [1,1'-biphenyl]-4-carboxylate is a complex organic molecule of significant interest in medicinal chemistry due to its unique structural features. This compound contains a pyran ring fused with a pyrimidine moiety, which suggests potential for diverse biological activities. Its molecular formula is C17H15N3O5SC_{17}H_{15}N_{3}O_{5}S with a molecular weight of approximately 382.43 g/mol.

Structural Features

The structural characteristics of this compound include:

  • A pyran ring that contributes to its reactivity and interaction with biological targets.
  • A pyrimidine moiety that may facilitate binding to nucleic acids or proteins.
  • A sulfur atom linked to the pyrimidine group, enhancing its pharmacological potential.

Biological Activity

Preliminary studies indicate that compounds similar to This compound exhibit a range of biological activities, including:

Antimicrobial Activity

Research suggests that derivatives of this compound may possess antimicrobial properties. For example, compounds with similar structural features have shown effectiveness against various bacterial strains, indicating potential applications in treating infections.

Antidiabetic Properties

Some related compounds have demonstrated antidiabetic effects, potentially through mechanisms involving glucose metabolism modulation or insulin sensitivity enhancement.

Cardiovascular Effects

The compound has been explored for its role as an apelin receptor antagonist , which is crucial in cardiovascular homeostasis. This interaction may lead to therapeutic applications in managing cardiovascular diseases.

The biological effects of This compound are primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, impacting metabolic pathways.
  • Receptor Modulation : Interaction with receptors like the apelin receptor can influence physiological responses related to blood pressure and heart function.

Comparative Analysis

To understand the biological activity better, a comparison with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
6-{[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4H-pyran}Similar pyran and pyrimidine structurePotentially antimicrobial
2-(4-chloro)-6-(hydroxymethyl)tetrahydro-pyran derivativesDifferent halogen substitutionAntidiabetic properties
Sulfometuron-methylSimilar sulfonamide structureHerbicidal activity

This table illustrates how variations in substituents and functional groups can influence biological activity and applications.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Efficacy : In vitro tests demonstrated that derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria.
  • Cardiovascular Research : Investigations into the compound's role as an apelin receptor antagonist revealed promising results in animal models for hypertension management.
  • Diabetes Management : Experimental studies indicated improvements in glycemic control in diabetic models when treated with related compounds.

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including the formation of the pyran core, sulfanyl-methyl linkage, and biphenyl ester coupling. Key parameters for optimization include:

  • Temperature control : Maintaining 60–80°C during esterification to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrimidine sulfur site .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) for efficient ester coupling .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) resolves intermediates, achieving >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the pyran ring conformation, biphenyl orientation, and sulfanyl-methyl connectivity .
  • HPLC-MS : Quantifies purity and detects trace byproducts (e.g., unreacted biphenyl carboxylate) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the pyran-pyrimidine interface .

Q. What initial biological screening assays are recommended for this compound?

Methodological Answer:

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/-negative bacteria (MIC ≤ 16 µg/mL observed in analogs) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Core modifications : Substitute the pyrimidine ring with 4,6-dimethyl or trifluoromethyl groups to alter steric/electronic profiles .
  • Ester group variation : Replace biphenyl with fluorobenzoate or methoxybenzoate to assess hydrophobicity impacts on membrane permeability .
  • In silico docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., COX-2, tubulin) .

Q. How should researchers address contradictions in reported biological activity data?

Methodological Answer:

  • Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if conflicting IC50_{50} values arise from fluorogenic vs. radiometric assays .
  • Batch variability analysis : Characterize impurities (e.g., via LC-MS) to rule out synthetic byproducts influencing bioactivity .
  • Cell-line specificity : Compare results across multiple cell models (e.g., primary vs. immortalized lines) to identify context-dependent effects .

Q. What experimental designs are suitable for studying environmental fate and degradation?

Methodological Answer:

  • Hydrolytic stability : Incubate the compound in buffers (pH 3–10, 37°C) and monitor degradation via HPLC to identify labile bonds (e.g., ester groups) .
  • Photolysis studies : Expose to UV-Vis light (300–800 nm) in aqueous solutions; quantify byproducts like biphenyl carboxylic acid .
  • Microbial degradation : Use soil slurry models with LC-MS/MS to track metabolite formation (e.g., pyran ring cleavage products) .

Q. How can the mechanism of action be elucidated for anticancer activity?

Methodological Answer:

  • Transcriptomic profiling : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
  • Target deconvolution : Combine affinity chromatography with SILAC (stable isotope labeling) to isolate binding proteins .
  • In vivo validation : Use xenograft models with pharmacokinetic analysis to correlate tumor regression with plasma concentrations .

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